molecular formula C25H26Cl2N2O5 B15084612 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B15084612
M. Wt: 505.4 g/mol
InChI Key: JEUVQSBBSBKUHP-XTQSDGFTSA-N
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Description

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with a 3,4-dichlorophenyl group, a hydroxy(4-methoxyphenyl)methylidene group, and a morpholin-4-yl propyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., Lewis acids). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s pharmacological properties are studied to understand its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26Cl2N2O5

Molecular Weight

505.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H26Cl2N2O5/c1-33-18-6-3-16(4-7-18)23(30)21-22(17-5-8-19(26)20(27)15-17)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+

InChI Key

JEUVQSBBSBKUHP-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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